molecular formula C12H10N2O3 B14917175 3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid

3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid

Cat. No.: B14917175
M. Wt: 230.22 g/mol
InChI Key: OFYDQOMTSGVDQY-MDWZMJQESA-N
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Description

3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid is a chemical compound that features a benzoic acid moiety linked to a pyrrole ring through a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid typically involves the following steps:

    Oximation: The conversion of the formyl group to a hydroxyimino group.

    Coupling: The attachment of the hydroxyimino-substituted pyrrole to the benzoic acid moiety.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyimino group to other functional groups.

    Reduction: Reduction of the hydroxyimino group to an amine.

    Substitution: Replacement of the hydroxyimino group with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines .

Scientific Research Applications

3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-[2-[(E)-hydroxyiminomethyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C12H10N2O3/c15-12(16)9-3-1-4-10(7-9)14-6-2-5-11(14)8-13-17/h1-8,17H,(H,15,16)/b13-8+

InChI Key

OFYDQOMTSGVDQY-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CC=C2/C=N/O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=NO)C(=O)O

Origin of Product

United States

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